4-bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine
CAS No.: 956440-81-6
Cat. No.: VC6015004
Molecular Formula: C10H9Br2N3
Molecular Weight: 331.011
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956440-81-6 |
|---|---|
| Molecular Formula | C10H9Br2N3 |
| Molecular Weight | 331.011 |
| IUPAC Name | 4-bromo-1-[(4-bromophenyl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H9Br2N3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |
| Standard InChI Key | RELXPRZZRBQDLP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
4-Bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine features a pyrazole ring system substituted at three strategic positions:
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Position 1: A 4-bromobenzyl group (-CH-) provides steric bulk and electronic modulation.
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Position 3: A primary amine (-NH) enhances hydrogen-bonding capacity and nucleophilic reactivity.
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Position 4: A bromine atom introduces electrophilic character, facilitating cross-coupling reactions.
The canonical SMILES representation () and InChI key () codify this structure, enabling precise computational modeling .
Crystallographic and Stereochemical Considerations
While X-ray crystallographic data for this specific compound remains unpublished, analogous brominated pyrazoles exhibit planar pyrazole rings with dihedral angles between 10°–15° relative to aromatic substituents . The 4-bromobenzyl group likely induces torsional strain, influencing molecular packing in solid-state configurations.
Physicochemical Properties
Experimental and Predicted Characteristics
Key physicochemical parameters derived from computational models and empirical analogs include:
| Property | Value | Method/Prediction |
|---|---|---|
| Molecular Weight | 331.01 g/mol | Calculated |
| Boiling Point | 458.1 ± 40.0 °C | ACD/Labs Software |
| Density | 1.90 ± 0.1 g/cm³ | QSPR Estimation |
| LogP (Partition Coefficient) | 3.2 (Estimated) | ChemAxon Toolkit |
These properties suggest moderate lipophilicity, aligning with the compound’s potential for membrane permeability in biological assays .
Spectroscopic Signatures
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NMR: The benzyl methylene protons () resonate at δ 4.5–5.5 ppm, while aromatic protons from the brominated benzene ring appear as a doublet (δ 7.3–7.5 ppm). The pyrazole C-H signal (position 5) is typically observed near δ 7.8 ppm .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would yield a prominent [M+H] peak at m/z 332.00, with isotopic patterns characteristic of dibrominated species.
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
The compound’s synthesis likely proceeds via sequential functionalization:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α-bromo ketones under basic conditions.
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Bromination: Electrophilic aromatic substitution (EAS) using bromosuccinimide (NBS) or in polar aprotic solvents.
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Benzylation: Nucleophilic substitution (S2) between 4-bromobenzyl bromide and the pyrazole amine under inert atmospheres.
Reactivity Profile
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Nucleophilic Substitution: The C-4 bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, catalyzed by palladium complexes (e.g., ) .
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Amine Functionalization: The primary amine undergoes acylation or sulfonation, enabling diversification into amide or sulfonamide derivatives.
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Oxidative Pathways: Treatment with or could oxidize the amine to a nitro group, though this remains speculative without experimental validation.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s dual bromine atoms and amine group make it a versatile building block for:
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Anticancer Agents: Brominated pyrazoles are precursors to kinase inhibitors targeting BRAF or EGFR mutations .
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Antimicrobial Scaffolds: Structural analogs demonstrate MIC values <10 μM against Staphylococcus aureus and Escherichia coli in preliminary screens.
Materials Science
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Coordination Chemistry: The amine and bromide ligands may bind transition metals (e.g., Cu, Pd), forming complexes with catalytic or photoluminescent properties.
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Polymer Additives: Bromine’s flame-retardant properties could be exploited in halogenated polymer composites.
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